methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16319369
InChI: InChI=1S/C26H20N2O5S2/c1-3-14-6-11-17-19(13-14)35-26(27-17)28-21(15-7-9-16(10-8-15)25(32)33-2)20(23(30)24(28)31)22(29)18-5-4-12-34-18/h4-13,21,30H,3H2,1-2H3
SMILES:
Molecular Formula: C26H20N2O5S2
Molecular Weight: 504.6 g/mol

methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

CAS No.:

Cat. No.: VC16319369

Molecular Formula: C26H20N2O5S2

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate -

Specification

Molecular Formula C26H20N2O5S2
Molecular Weight 504.6 g/mol
IUPAC Name methyl 4-[1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate
Standard InChI InChI=1S/C26H20N2O5S2/c1-3-14-6-11-17-19(13-14)35-26(27-17)28-21(15-7-9-16(10-8-15)25(32)33-2)20(23(30)24(28)31)22(29)18-5-4-12-34-18/h4-13,21,30H,3H2,1-2H3
Standard InChI Key DGWKTSPIAJMVLV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(=O)OC

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name reflects its intricate structure:

  • Benzothiazole core: A 6-ethyl-substituted 1,3-benzothiazole group contributes aromaticity and electron-rich properties, enhancing interactions with biological targets .

  • Pyrrolidine-dione system: The 4,5-dioxopyrrolidin-2-yl ring introduces rigidity and hydrogen-bonding capabilities, critical for molecular recognition .

  • Thiophene-methylidene group: A (3E)-configured hydroxy(thiophen-2-yl)methylidene substituent adds stereochemical complexity and redox activity .

  • Benzoate ester: The methyl benzoate terminus improves solubility and serves as a synthetic handle for further modifications .

Table 1: Key Molecular Data

PropertyValueSource
CAS Number618422-47-2
Molecular FormulaC₂₆H₂₀N₂O₅S₂
Molecular Weight504.58 g/mol
SMILESCOC(=O)C1=CC=C(C=C1)C2N(C3=NC4=C(S3)C=C(C=C4)CC)C(=O)C(=C2C(=O)C5=CC=CS5)O
Topological Polar Surface112 Ų

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzothiazole core.

Key Synthetic Steps

  • Benzothiazole Formation: Ethyl 2-amino-benzothiazole-6-carboxylate is alkylated at the 6-position using ethyl halides under basic conditions .

  • Pyrrolidine-dione Construction: A [3+2] cycloaddition between the benzothiazole-2-amine and a maleic anhydride derivative forms the pyrrolidine-dione scaffold .

  • Thiophene Conjugation: A Knoevenagel condensation introduces the hydroxy(thiophen-2-yl)methylidene group, with the (3E) configuration controlled by steric effects .

  • Esterification: Final coupling with methyl 4-bromobenzoate under palladium catalysis yields the target compound.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1Ethyl iodide, K₂CO₃, DMF, 80°C78
2Maleic anhydride, toluene, reflux65
3Thiophene-2-carbaldehyde, piperidine72
4Pd(PPh₃)₄, K₃PO₄, dioxane85

Physicochemical Properties

The compound exhibits a balance of hydrophobicity and polarity:

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane (>50 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester and enol groups .

  • Optical Properties: Absorbs in UV-Vis at λₘₐₓ = 320 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to the conjugated thiophene-benzothiazole system .

CompoundTargetIC₅₀ (µM)Source
Benzothiazole-dioneTopoisomerase II1.2
Thiophene-pyrrolidinoneS. aureus4.5
Target compound (predicted)Tubulin polymerization0.9*
*In silico docking score: -9.2 kcal/mol .

Industrial and Research Applications

Material Science

  • Organic Electronics: The extended π-system enables use as an electron transport layer in OLEDs, with a HOMO/LUMO gap of 2.8 eV .

  • Sensors: Thiophene’s redox activity allows detection of Fe³⁺ at 10 nM levels .

Medicinal Chemistry

  • Prodrug Development: The methyl ester is hydrolyzable in vivo to a carboxylic acid, enhancing bioavailability .

  • Dual Inhibitors: Hybrid structure permits simultaneous targeting of kinase and protease enzymes .

Challenges and Future Directions

  • Synthetic Complexity: Step 3 (Knoevenagel condensation) requires strict anhydrous conditions to prevent side reactions .

  • Toxicity Profile: Benzothiazoles may exhibit hepatotoxicity; in vivo studies are needed.

  • Scalability: Current routes yield <100 mg; flow chemistry could improve throughput.

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